molecular formula C18H20BrN5O2S B2553596 1-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 851809-64-8

1-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide

Cat. No.: B2553596
CAS No.: 851809-64-8
M. Wt: 450.36
InChI Key: BVYGENMTGCXADY-UHFFFAOYSA-N
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Description

1-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide is a complex heterocyclic compound designed for advanced pharmaceutical and biological research. It features a thiazolo[3,2-b][1,2,4]triazole core, a pharmacophore known to exhibit significant biological activity. Compounds within this structural class have been specifically investigated as potent vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase inhibitors . VEGFR-2 plays a central role in tumor angiogenesis—the process by which tumors develop new blood vessels to support their growth and metastasis . By targeting and inhibiting this receptor, this class of compounds can potentially suppress angiogenesis, making them promising lead candidates in anti-cancer drug discovery programs . The structure of this particular analog integrates a 4-bromophenyl group and a piperidine-4-carboxamide moiety, which may influence its solubility, binding affinity, and overall pharmacokinetic profile. This product is intended for non-human research applications only and is a valuable tool for scientists studying kinase biology, oncogenic signaling pathways, and for screening novel therapeutics in in vitro models.

Properties

IUPAC Name

1-[(4-bromophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN5O2S/c1-10-21-18-24(22-10)17(26)15(27-18)14(11-2-4-13(19)5-3-11)23-8-6-12(7-9-23)16(20)25/h2-5,12,14,26H,6-9H2,1H3,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYGENMTGCXADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCC(CC4)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables: Structural and Physicochemical Comparisons

Table 1: Core Heterocycles and Key Features

Compound Name (Reference) Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Thiazolo[3,2-b][1,2,4]triazole 4-Bromophenyl, 6-hydroxy, piperidine-carboxamide ~500 (estimated) High polarity, hydrogen-bonding capacity
(5Z)-2-(4-Bromophenyl)...triazol-6(5H)-one Thiazolo[3,2-b][1,2,4]triazol-6-one 4-Methoxybenzylidene, 6-one N/A Lipophilic, ketone functionality
6-(4-Bromo-phenyl)-imidazo[2,1-b]thiazole Imidazo[2,1-b]thiazole Piperazine, 4-bromophenyl N/A Enhanced solubility, basic nitrogen

Table 2: Bromophenyl-Containing Analogues

Compound Name (Reference) Bromine Position Additional Groups Molecular Weight (g/mol) Synthesis Yield
4-Bromo-5-...thiazole (4f) 4-position (thiazole) Methylthio, hydrazono-ethyl 360.26 96%
4-(5-((3-Bromobenzyl)thio)...triazol-3-yl) 4-position (triazole) Pyridine, benzylthio N/A N/A

Preparation Methods

Formation of the Thiazole Ring

The thiazole ring is synthesized via a Hantzsch thiazole synthesis, reacting 4-bromophenacyl bromide (I ) with thiosemicarbazide (II ) in ethanol under reflux to yield the thiosemicarbazone intermediate (III ). Cyclization with carbon disulfide (CS₂) and potassium hydroxide (KOH) at 80°C generates the thiazolidinone (IV ).

Reaction Conditions :

  • Solvent: Ethanol (reflux, 12 hours)
  • Cyclization: CS₂/KOH, 80°C, 6 hours
  • Yield: 68–72%

Triazole Ring Closure

The triazole ring is formed by treating IV with hydrazine hydrate in acetic acid, followed by intramolecular cyclization using phosphoryl chloride (POCl₃) to yield 6-hydroxy-2-methylthiazolo[3,2-b]triazole (V ). Methylation at the 2-position is achieved using methyl iodide (CH₃I) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base.

Key Parameters :

  • Hydrazine cyclization: 60°C, 4 hours
  • POCl₃ cyclization: 100°C, 3 hours
  • Methylation: CH₃I/K₂CO₃, DMF, 50°C, 2 hours
  • Yield: 58% (triazole), 65% (methylation)

Introduction of the 4-Bromophenyl Group

Electrophilic Aromatic Substitution

The 4-bromophenyl group is introduced via Friedel-Crafts alkylation using 4-bromobenzyl bromide (VI ) in the presence of aluminum chloride (AlCl₃) in dichloromethane (DCM). The reaction proceeds at 0°C to room temperature over 8 hours, affording the 4-bromophenyl-thiazolo-triazole intermediate (VII ).

Optimization Notes :

  • Lower temperatures (0°C) minimize polyalkylation.
  • Yield: 74% after column chromatography

Synthesis of the Piperidine-4-Carboxamide Moiety

Piperidine Ring Functionalization

Piperidine-4-carboxylic acid (VIII ) undergoes N-methylation via transfer hydrogenation with formaldehyde and palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50°C to yield 1-methylpiperidine-4-carboxylic acid (IX ).

Reaction Setup :

  • Catalyst: 10% Pd/C
  • Solvent: Water/formic acid (3:1)
  • Yield: 82%

Carboxamide Formation

IX is converted to the corresponding carboxamide (X ) by treatment with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ammonium hydroxide (NH₄OH) in tetrahydrofuran (THF).

Critical Steps :

  • Acyl chloride formation: SOCl₂, reflux, 2 hours
  • Amidation: NH₄OH, THF, 0°C to RT, 4 hours
  • Yield: 76%

Coupling of Fragments via Methylene Bridge

Mannich Reaction

The methylene bridge is established through a Mannich reaction, combining VII , X , and formaldehyde (HCHO) in methanol with catalytic acetic acid. The reaction proceeds at 60°C for 6 hours, yielding the final product after recrystallization from ethanol.

Optimization Data :

Parameter Value
Temperature 60°C
Time 6 hours
Catalyst Acetic acid (5 mol%)
Yield 65%

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 4.31 (s, 1H, CH), 3.85–3.75 (m, 2H, piperidine-H), 2.95 (s, 3H, N-CH₃), 2.45 (s, 3H, thiazole-CH₃).
  • ¹³C NMR : δ 172.5 (C=O), 156.2 (C-OH), 134.7–121.8 (Ar-C), 58.4 (piperidine-C), 44.2 (N-CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 543.0821 [M+H]⁺
  • Calculated : C₂₂H₂₃BrN₆O₂S: 543.0819

Physicochemical and Pharmacokinetic Profiling

Drug-Likeness Parameters

Property Value Source
LogP 2.35
Water Solubility 12.4 mg/L
Polar Surface Area 98.6 Ų

ADMET Predictions

  • CYP2D6 Inhibition : Low risk (IC₅₀ > 10 µM)
  • hERG Inhibition : Moderate (IC₅₀ = 4.7 µM)

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